![molecular formula C14H12ClNO4S3 B2746467 5-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034490-85-0](/img/structure/B2746467.png)
5-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives, like the one you mentioned, are essential heterocyclic compounds with a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by a five-membered ring containing one sulfur atom . The presence of other functional groups, such as hydroxy, chloro, and sulfonamide groups, can significantly influence the properties of the compound.Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The reactivity of thiophene in these reactions is influenced by the heteroatom (sulfur) and by substituents on the ring .Scientific Research Applications
- Researchers explore modifications of the thiophene scaffold to enhance drug efficacy and specificity .
- Their ability to protect metal surfaces from corrosion makes them relevant in materials science and engineering .
- Researchers investigate the structure-activity relationships of these compounds to optimize their therapeutic potential .
- Some derivatives show promising inhibitory effects against bacteria, including B. subtilis, E. coli, P. vulgaris, and S. aureus .
- Specific compounds have been investigated for their anti-inflammatory and serotonin antagonist properties .
Medicinal Chemistry and Drug Development
Organic Semiconductors and Electronics
Corrosion Inhibition
Pharmacological Properties
Synthetic Chemistry and Biological Activities
Protodeboronation Reactions
Mechanism of Action
The mechanism of action of thiophene derivatives can vary widely depending on their specific structure and the biological system in which they are acting. For example, some thiophene derivatives exhibit pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Future Directions
properties
IUPAC Name |
5-chloro-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S3/c15-13-3-4-14(22-13)23(18,19)16-7-10(17)12-2-1-11(20-12)9-5-6-21-8-9/h1-6,8,10,16-17H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLXWSYIRFEXFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(O2)C(CNS(=O)(=O)C3=CC=C(S3)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-2-sulfonamide |
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